aspochalasin D

Oncology Ras-dependent cell signaling Apoptosis research

Ras-transformed cell research lacks selective tool compounds. Aspochalasin D addresses this with 3.9-fold enhanced cytotoxicity under IL-3-free conditions (IC₅₀ 0.49 vs 1.9 μg/mL) for Ba/F3-V12 oncology models. • Gram-scale supply via engineered fermentation (812.1 mg/L yield). • 13-step total synthesis route enables SAR derivatization. • Superior osteoclastogenesis inhibition vs. aspochalasin I and aspergilluchalasin. ≥95% purity; store at -20°C.

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
Cat. No. B1258937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameaspochalasin D
Synonymsaspochalasin D
Molecular FormulaC24H35NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1C2C(NC(=O)C23C(C=C(CCC(C(C=CC3=O)O)O)C)C=C1C)CC(C)C
InChIInChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h8-9,11-13,16-20,22,26-27H,6-7,10H2,1-5H3,(H,25,29)/b9-8+,14-11+/t16-,17+,18+,19+,20+,22+,24-/m1/s1
InChIKeyGCIKKGSNXSCKCP-PJWJRCBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aspochalasin D: Compound Profile & Comparators


Aspochalasin D (CAS 71968-02-0, MFCD31380756) is a pentacyclic cytochalasan fungal metabolite [1] originally isolated from Aspergillus microcysticus as a co-metabolite with aspochalasins A, B, and C [2]. With molecular formula C₂₄H₃₅NO₄ and molecular weight 401.5 g/mol [3], it belongs to the aspochalasin subgroup of cytochalasans [4]. The compound exhibits actin polymerization inhibitory activity and demonstrates antibacterial effects against both Gram-positive and Gram-negative bacteria at 1 mg/mL . Procurement relevance centers on differentiating aspochalasin D from co-isolated congeners aspochalasin B and aspochalasin M, broader cytochalasins such as cytochalasin B, and structurally related pentacyclic cytochalasans including aspochalasin I and aspergilluchalasin.

Cytoskeletal Dynamics Actin polymerization inhibitor for cytoskeletal rearrangement studies
Cell Signaling Assays Stereochemistry-dependent cell-model endpoint context for ras-pathway models
Antimicrobial Screening Reported activity against Gram-positive and Gram-negative bacteria at tested concentrations

Aspochalasin D: Why Substitution Fails


Generic substitution within the cytochalasan family is scientifically unjustified due to critical structure-activity divergence. Cytochalasin B exhibits glucose transport inhibition in addition to actin binding, introducing off-target metabolic effects absent in aspochalasin D [1]. Even among co-isolated congeners, functional disparities are stark: aspochalasins A, C, and D were reported inactive against glucose uptake in Arthrobacter sialophilus, whereas cytochalasins B, C, and D demonstrated activity [2]. Aspochalasin D additionally displays stereochemistry-dependent selective cytotoxicity against ras-dependent Ba/F3-V12 cells [3], a property not observed across all family members. These divergent pharmacological fingerprints preclude assuming functional equivalence without empirical verification, mandating compound-specific procurement for defined experimental objectives.

Cytochalasin B

May introduce glucose transport inhibition not reported for aspochalasin D, complicating actin-specific mechanistic studies.

Co-isolated Aspochalasins A / C

Reported lack of antibacterial activity in certain models; functional profiles within the aspochalasin family may differ significantly.

Cytotoxicity Profile

Stereochemistry-dependent cell-model responses may not transfer across aspochalasin congeners, requiring compound-specific validation.

Aspochalasin D: Differential Evidence vs. Comparators


IL-3-Dependent Selective Cytotoxicity

Aspochalasin D exhibits IL-3-dependent differential cytotoxicity, with IC₅₀ of 0.49 μg/mL (1.22 μM) in IL-3-free medium versus 1.9 μg/mL in IL-3-containing medium—a 3.9-fold enhanced potency under cytokine-deprived conditions [1]. This conditional selectivity is linked to ras-dependent signaling pathways .

IL-3-Dependent Cytotoxicity
Head-to-head
IC₅₀ 0.49 μg/mL (IL-3-free) vs 1.9 μg/mL (IL-3-containing)
Supports cytokine-deprived cytotoxicity endpoint review
Ba/F3-V12 cells; 3.9-fold difference; apoptosis endpoint
Oncology Ras-dependent cell signaling Apoptosis research

Osteoclastogenesis Inhibition Activity

In comparative assays using bone marrow-derived macrophages (BMMs), aspochalasin D and aspochalasin I demonstrated differential inhibitory effects on RANKL-induced osteoclastogenesis, with aspochalasin D exhibiting the stronger suppression among the four co-isolated cytochalasans tested (trichalasins H, aspergilluchalasin, aspochalasin I, and aspochalasin D) [1].

Osteoclastogenesis Inhibition
Reported
Strongest inhibition among four tested cytochalasans
Supports osteoclast differentiation assay context
BMMs, RANKL/M-CSF, TRAP staining; qualitative ranking
Osteoporosis research Bone biology Osteoclast differentiation

Engineered Fermentation Yield Enhancement

Through combined fermentation optimization and genetic engineering (aspoA knockout plus aspoG overexpression in Aspergillus flavipes), aspochalasin D production reached 812.1 mg/L [1]. This engineered yield enables cost-effective procurement for applications requiring multi-milligram to gram quantities, whereas wild-type fermentation yields are substantially lower with significant byproduct contamination.

Fermentation Yield
Reported
812.1 mg/L (engineered strain)
Supports scalable procurement and supply planning
ΔaspoA::OEaspoG mutant; optimized fermentation medium
Fermentation technology Natural product production Genetic engineering

Established Total Synthesis Route

Aspochalasin D has been established as the central member of the aspochalasin family with a demonstrated 13-step total synthesis from divinyl carbinol utilizing a high-pressure Diels–Alder reaction with high regio- and stereoselectivity [1]. This synthetic tractability enables chemical derivatization for SAR studies and probe development—an advantage not shared by more structurally complex cytochalasans requiring lengthier synthetic routes or those lacking established total synthesis protocols.

Total Synthesis
Class-level
13-step route from divinyl carbinol via high-pressure Diels–Alder
Supports synthetic derivatization and SAR studies
Enables analog generation independent of fermentation
Chemical synthesis Structure-activity relationship studies Medicinal chemistry

Broad-Spectrum Antibacterial Profile

Aspochalasin D demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria at 1 mg/mL . This dual-spectrum activity differs from aspochalasins A, C, and D, which were reported inactive in Arthrobacter sialophilus glucose uptake inhibition assays [1], highlighting functional divergence even among co-isolated congeners.

Antibacterial Activity
Class-level
Active at 1 mg/mL against Gram-positive and Gram-negative bacteria
Supports antimicrobial screening context
Data to verify; reported in standard susceptibility testing
Antimicrobial research Microbiology Natural product antibiotics

Aspochalasin D: Key Application Scenarios


Ras-Dependent Cancer Cell Line Assays

Aspochalasin D is optimally deployed in ras-dependent oncology models requiring cytokine-deprived selective cytotoxicity. The 3.9-fold enhanced potency in IL-3-free medium (IC₅₀ = 0.49 μg/mL vs. 1.9 μg/mL with IL-3) [1] makes this compound particularly suited for Ba/F3-V12 and related ras-transformed cell line experiments designed to mimic tumor microenvironment stress conditions . Researchers should prioritize aspochalasin D over aspochalasin B or cytochalasin B for experiments requiring this specific conditional cytotoxicity profile.

Osteoclast Differentiation & Bone Resorption Assays

For bone biology research involving RANKL-induced osteoclastogenesis, aspochalasin D offers differential inhibitory activity relative to co-occurring cytochalasans, with stronger suppression of BMM-to-osteoclast differentiation compared to aspochalasin I, trichalasin H, and aspergilluchalasin [2]. This application scenario is uniquely addressable by aspochalasin D among the aspochalasin subgroup and should guide procurement for osteoporosis and bone metastasis research programs requiring osteoclast-targeting tool compounds.

Structure-Activity Relationship & Derivatization

Aspochalasin D's established 13-step total synthesis via high-pressure Diels–Alder cycloaddition [3] positions it as the preferred starting scaffold for medicinal chemistry campaigns requiring synthetic derivatization. Procurement for SAR studies should prioritize aspochalasin D over aspochalasin congeners lacking established synthetic routes, enabling analog generation for probe development and lead optimization.

Scalable Fermentation Supply

Programs requiring multi-milligram to gram quantities of aspochalasin D benefit from the demonstrated engineered fermentation yield of 812.1 mg/L [4]. This scalable production capability addresses procurement barriers related to compound availability and cost, distinguishing aspochalasin D from less accessible cytochalasans. Researchers anticipating large-scale studies or long-term assay development should consider this supply chain advantage in procurement planning.

Application
Selection Property
Validation Focus
Ras-dependent cell signaling studies
Cytokine-deprived cytotoxicity response
Cell-model endpoint review (Ba/F3-V12 apoptosis)
Osteoclast differentiation assays
RANKL-induced osteoclastogenesis inhibition
Osteoclast differentiation endpoint (TRAP staining)
Structure-activity relationship (SAR) studies
Established total synthesis route (13-step)
Derivatization feasibility for probe development
Large-scale actin inhibitor supply
Scalable engineered fermentation process
Procurement viability for multi-milligram studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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